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Compound of Interest

Compound Name: SPI-112

Cat. No.: B1682163 Get Quote

This technical guide provides an in-depth overview of the in vitro activity of SPI-112, a potent

inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). The information presented is

intended for researchers, scientists, and professionals in the field of drug development.

Core Findings
SPI-112 has been identified as a direct and competitive inhibitor of the Shp2 protein tyrosine

phosphatase.[1][2][3] However, a significant limitation of SPI-112 is its lack of cell permeability,

which has led to the development of cell-permeable analogs such as SPI-112Me for cellular-

level investigations.[1][2][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity of

SPI-112.

Table 1: Inhibitory Activity of SPI-112 against Shp2

Parameter Value Notes

IC50 1.0 µM

Concentration required for

50% inhibition of Shp2 PTP

activity in vitro.[1]

Ki 0.8 µM
Inhibition constant, indicating

competitive inhibition.[4]
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Table 2: Binding Kinetics of SPI-112 to Shp2

Parameter Value Unit Method

KD 1.30 ± 0.14 µM
Surface Plasmon

Resonance (SPR)

Ka 2.24 x 104 M-1s-1
Surface Plasmon

Resonance (SPR)

Kd 0.029 s-1
Surface Plasmon

Resonance (SPR)

Data from SPR binding assay indicates a 1:1 stoichiometric binding of SPI-112 to Shp2.[1]

Experimental Protocols
In Vitro Shp2 PTP Inhibition Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic

activity of Shp2.

Materials:

Recombinant GST-Shp2 PTP protein (enzyme)

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (substrate)

SPI-112 (inhibitor)

Assay buffer

Procedure:

The recombinant GST-Shp2 PTP enzyme is incubated with varying concentrations of SPI-
112.

The enzymatic reaction is initiated by the addition of the substrate, DiFMUP.
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The phosphatase activity of Shp2 leads to the dephosphorylation of DiFMUP, resulting in a

fluorescent product.

The fluorescence is measured over time to determine the reaction rate.

The percentage of inhibition is calculated by comparing the reaction rates in the presence of

SPI-112 to the control (no inhibitor).

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mechanism of Action and Signaling Pathway
SPI-112 acts as a competitive inhibitor of the Shp2 phosphatase.[2][3] Computational modeling

suggests that SPI-112 binds to the catalytic pocket of Shp2. The phenyl carboxylic acid moiety

of SPI-112 mimics a phosphotyrosine residue, forming crucial hydrogen bonds with Gly-464

and Arg-465 within the P-loop of the enzyme.[1] This binding prevents the natural substrate

from accessing the catalytic site, thereby inhibiting the phosphatase activity of Shp2.

Shp2 is a key signaling node downstream of various receptor tyrosine kinases (RTKs). Its

inhibition by SPI-112 can disrupt multiple signaling pathways, including the RAS/MAPK

pathway, which is frequently hyperactivated in cancer.
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Caption: Mechanism of SPI-112 action on the Shp2 signaling pathway.

Experimental Workflow
The general workflow for evaluating the in vitro activity of a small molecule inhibitor like SPI-
112 is depicted below.
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Caption: General workflow for the in vitro evaluation of SPI-112 and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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